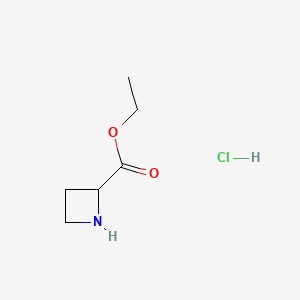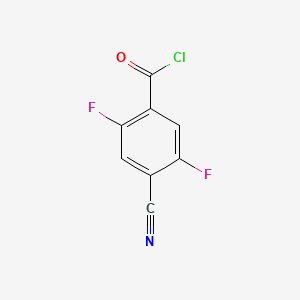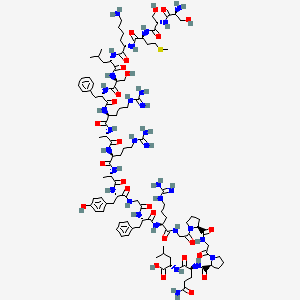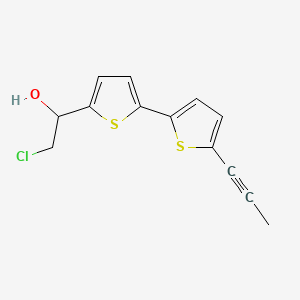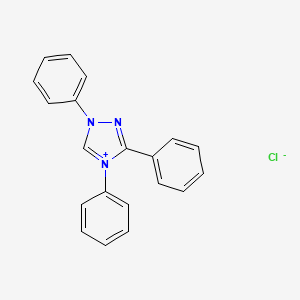
1,3,4-Triphenyl-4h-1,2,4-triazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride is a chemical compound with the molecular formula C20H16N3Cl.
準備方法
Synthetic Routes and Reaction Conditions
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride can be synthesized through several methods. One common approach involves the thermal decomposition of a 5-methoxytriazoline precursor via α-elimination of methanol . This method yields the desired compound in quantitative amounts. The reaction typically requires controlled conditions, including a vacuum environment to facilitate the elimination process.
Industrial Production Methods
In an industrial setting, the production of 1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride may involve large-scale synthesis using similar thermal decomposition techniques. The process would be optimized for efficiency, yield, and safety, ensuring that the compound is produced in a cost-effective manner.
化学反応の分析
Types of Reactions
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes, disrupt protein interactions, and interfere with cellular processes. These actions are mediated through its binding to active sites on target molecules, leading to changes in their activity and function .
類似化合物との比較
Similar Compounds
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium-5-ide
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolin-5-ylidene
Uniqueness
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride stands out due to its specific structural features and chemical properties
特性
CAS番号 |
136152-26-6 |
|---|---|
分子式 |
C20H16ClN3 |
分子量 |
333.819 |
IUPAC名 |
1,3,4-triphenyl-1,2,4-triazol-4-ium;chloride |
InChI |
InChI=1S/C20H16N3.ClH/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18;/h1-16H;1H/q+1;/p-1 |
InChIキー |
NULPPERJMQKORR-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=NN(C=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
同義語 |
1,3,4-triphenyl-4H-1,2,4-triazol-1-iuM chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


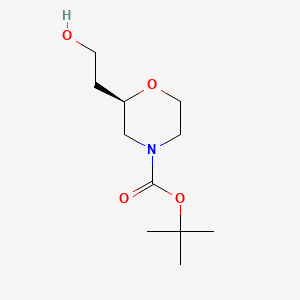

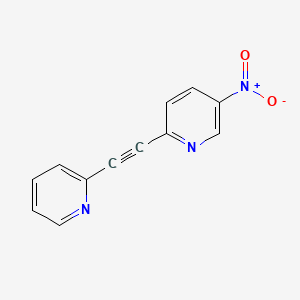
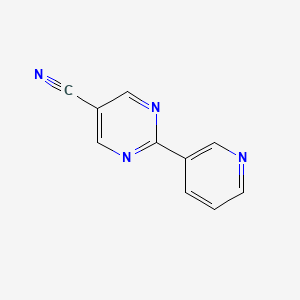


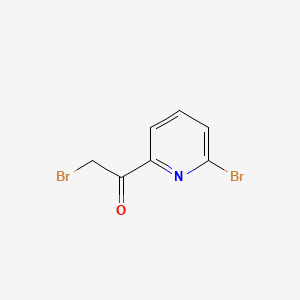
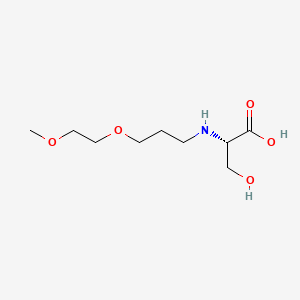
![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)
